molecular formula C10H9ClN2O B11473936 5-Amino-8-chloro-2-methylquinolin-4-ol

5-Amino-8-chloro-2-methylquinolin-4-ol

Cat. No.: B11473936
M. Wt: 208.64 g/mol
InChI Key: GQFVXZGRBFWVBC-UHFFFAOYSA-N
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Description

5-Amino-8-chloro-2-methylquinolin-4-ol is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-chloro-2-methylquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Nitration: Starting with 2-methylquinoline, nitration is performed using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Chlorination: Chlorination at the 8-position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Hydroxylation: Finally, hydroxylation at the 4-position is carried out using appropriate hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-chloro-2-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can reduce the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia or thiols in polar solvents.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

5-Amino-8-chloro-2-methylquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-8-chloro-2-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-2-methylquinolin-4-ol: Lacks the amino group at the 5-position, which may affect its reactivity and biological activity.

    5-Amino-2-methylquinolin-4-ol: Lacks the chloro group at the 8-position, potentially altering its chemical properties and applications.

    5-Amino-8-chloroquinolin-4-ol: Lacks the methyl group at the 2-position, which can influence its steric and electronic properties.

Uniqueness

5-Amino-8-chloro-2-methylquinolin-4-ol is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

5-amino-8-chloro-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-5-4-8(14)9-7(12)3-2-6(11)10(9)13-5/h2-4H,12H2,1H3,(H,13,14)

InChI Key

GQFVXZGRBFWVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)N

Origin of Product

United States

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